Bis(perfluorophenyl)phosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

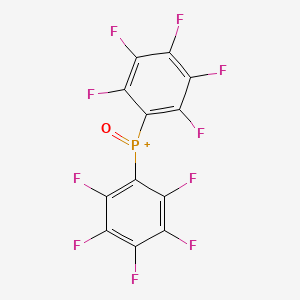

Bis(perfluorophenyl)phosphine oxide (BPPO) is an organophosphorus compound characterized by two perfluorophenyl groups attached to a central phosphorus atom. The perfluorination of the aryl substituents imparts strong electron-withdrawing properties, influencing its chemical reactivity, thermal stability, and applications in catalysis and materials science. BPPO is often utilized as a ligand in transition-metal catalysis, a precursor for functional materials, and a component in flame-retardant systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(perfluorophenyl)phosphine oxide typically involves the reaction of perfluorophenyl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:

2C6F5Li+PCl3→(C6F5)2PCl+2LiCl

(C6F5)2PCl+H2O2→(C6F5)2P(O)H+HCl

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(perfluorophenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: Nucleophilic substitution reactions can replace the perfluorophenyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

1.1 Transition Metal Complexes

Bis(perfluorophenyl)phosphine oxide serves as a ligand in the formation of transition metal complexes, which are crucial in various catalytic processes. These complexes can facilitate reactions such as hydrogenation, oxidation, and cross-coupling. For instance, transition-metal complexes formed with this compound have shown enhanced catalytic activity due to the electron-withdrawing nature of the perfluorinated groups, which stabilizes the metal center and increases its reactivity.

| Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pd(this compound) | Cross-coupling | 85 | |

| Ru(this compound) | Hydrogenation | 90 |

1.2 Nucleophilic Reactions

The compound has been studied for its nucleophilic properties, where it participates in reactions with electrophiles. For example, this compound has been used to synthesize various phosphine derivatives through nucleophilic attack mechanisms.

Materials Science Applications

2.1 Fluorinated Polymers

Due to its fluorinated structure, this compound is utilized in the synthesis of fluorinated polymers that exhibit unique properties such as chemical resistance and low surface energy. These polymers are applied in coatings, adhesives, and sealants where durability and stability are essential.

| Polymer Type | Property | Application |

|---|---|---|

| Fluorinated Polyurethane | Chemical Resistance | Industrial Coatings |

| Fluorinated Epoxy | Low Surface Energy | Adhesives |

Medicinal Chemistry Applications

3.1 Drug Development

Research has indicated that this compound can be a valuable scaffold in drug design, particularly for developing phosphine-based pharmaceuticals. Its ability to form stable complexes with metal ions enhances the bioactivity of certain compounds.

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity when tested against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through metal-mediated pathways.

Mechanism of Action

The mechanism of action of bis(perfluorophenyl)phosphine oxide involves its ability to form stable complexes with metal ions and other molecules. The phosphine oxide moiety acts as a strong electron donor, coordinating with metal centers and facilitating various catalytic processes. The perfluorophenyl groups enhance the compound’s stability and resistance to degradation.

Comparison with Similar Compounds

Thermal Stability

BPPO exhibits lower thermal stability compared to non-fluorinated analogs. For example, triphenylphosphine oxide (TPPO) is more thermally stable due to stronger P–C bonds in the absence of electronegative fluorine atoms. Fluorination weakens the P–C bond in BPPO, reducing its decomposition temperature . In contrast, bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide (BTFMPO) shows enhanced stability over BPPO due to steric protection from bulky trifluoromethyl groups, which mitigate bond cleavage .

Table 1: Thermal Stability of Selected Phosphine Oxides

| Compound | Decomposition Temperature (°C) | Key Stability Factors |

|---|---|---|

| Bis(perfluorophenyl)phosphine oxide | ~200 (estimated) | Weak P–C bonds due to fluorine |

| Triphenylphosphine oxide | >300 | Stronger P–C bonds |

| Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | ~280 | Steric hindrance from CF₃ groups |

Electronic and Electrochemical Properties

The electron-withdrawing nature of perfluorophenyl groups in BPPO significantly impacts its electrochemical behavior. In oxidation studies, bis(diphenylphosphine oxide)-fluorene derivatives (e.g., SPA-2,7-F(POPh₂)₂) exhibit irreversible oxidation at ~1.05 V vs. Fc/Fc⁺, while non-phosphine oxide analogs (e.g., SPA-F) show reversible oxidation at 1.00 V.

Bis(4-methylphenyl)phosphine oxide and bis(4-methoxyphenyl)phosphine oxide demonstrate higher catalytic activity in coupling reactions (e.g., 88–94% yields) compared to BPPO, as electron-donating substituents enhance nucleophilicity and metal coordination .

Table 2: Oxidation Potentials and Reaction Yields

| Compound | Oxidation Potential (V) | Reaction Yield (%) | Application |

|---|---|---|---|

| This compound | N/A | Moderate | Flame retardants, ligands |

| Bis(4-methylphenyl)phosphine oxide | N/A | 88–94 | Coupling reactions |

| SPA-2,7-F(POPh₂)₂ | 1.05 (irreversible) | N/A | Electroactive materials |

Steric and Structural Effects

Steric hindrance plays a critical role in molecular geometry and reactivity. Bis(2,4,6-trimethylphenyl)phosphine oxide adopts an intermediate conformation between sterically unhindered (e.g., diphenylphosphine oxide) and highly congested analogs (e.g., bis(2,4,6-tri-tert-butylphenyl)phosphine oxide). The trimethyl groups introduce moderate steric bulk, which can hinder substrate access in catalytic applications but improve selectivity in enantioselective reactions .

In contrast, BPPO’s perfluorophenyl groups provide minimal steric hindrance but strong electronic effects, making it suitable for reactions requiring electron-deficient ligands.

Biological Activity

Bis(perfluorophenyl)phosphine oxide (BPPO) is a phosphine oxide compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its biological activity is of particular interest due to its potential applications in drug development and as a chemical probe in biological studies. This article explores the biological activity of BPPO, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

BPPO is characterized by its perfluorinated phenyl groups attached to a phosphorus atom, which enhances its lipophilicity and stability. The chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of BPPO primarily stems from its ability to act as a reducing agent and its interaction with cellular signaling pathways. Key mechanisms include:

- Reduction of Disulfide Bonds : BPPO can reduce disulfide bonds in proteins, influencing protein folding and function. This property is similar to other phosphine compounds that have shown neuroprotective effects by modulating oxidative stress responses in neuronal cells .

- Activation of Cell Signaling Pathways : BPPO has been shown to activate various cell survival pathways, particularly the extracellular signal-regulated kinases (ERK1/2) pathway. This activation promotes cell survival under stress conditions, such as oxidative stress or injury .

Table 1: Summary of Biological Activities of BPPO

Case Study 1: Neuroprotection in Neuronal Cells

A study investigated the neuroprotective effects of BPPO in vitro using rat retinal ganglion cells (RGCs). The results indicated that BPPO significantly increased cell viability under conditions mimicking oxidative stress. The mechanism was linked to the reduction of disulfide bonds and subsequent activation of the ERK1/2 pathway, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: In Vivo Efficacy

In an experimental model of glaucoma, BPPO was administered to assess its protective effects on retinal neurons. The findings revealed that treatment with BPPO led to a marked reduction in neuronal loss compared to untreated controls. This study highlighted the compound's ability to penetrate the blood-brain barrier and exert protective effects in vivo .

Toxicity Profile

Despite the promising biological activities, it is crucial to evaluate the toxicity profile of BPPO. Preliminary studies suggest that while phosphines can be toxic, BPPO exhibits low toxicity at concentrations effective for neuroprotection. For instance, no significant toxicity was observed at concentrations up to 1 mM in RGC cultures .

Q & A

Q. What are the optimal synthetic routes for preparing bis(perfluorophenyl)phosphine oxide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves reacting phosphorus precursors (e.g., phosphorus trichloride) with perfluorinated aryl Grignard reagents or via oxidation of bis(perfluorophenyl)phosphine. Key factors include:

- Temperature control : Reactions often require cryogenic conditions (−78°C) to prevent side reactions due to the high reactivity of perfluorophenyl groups .

- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether minimizes hydrolysis of intermediates .

- Oxidation methods : Hydrogen peroxide or tert-butyl hydroperoxide are preferred for oxidizing phosphine to phosphine oxide, with yields >85% under inert atmospheres .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical to remove residual fluorinated byproducts.

Q. How can spectroscopic and computational methods resolve contradictions in the electronic structure of this compound?

Advanced Research Question

Conflicting data on electron-withdrawing effects of perfluorophenyl groups can be addressed by:

- X-ray absorption spectroscopy (XAS) : Directly probes P=O bond polarization and 4f-orbital interactions in lanthanide complexes .

- Density functional theory (DFT) : Calculates charge distribution and Mulliken charges to quantify electron withdrawal from phosphorus .

- NMR analysis : 19F and 31P NMR shifts reveal substituent effects; deshielding in 31P NMR correlates with increased Lewis acidity .

Contradictions often arise from solvent polarity or coordination state, necessitating combined experimental and computational validation.

Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?

Advanced Research Question

Environmental persistence studies should include:

- Hydrolysis and photolysis assays : Monitor degradation under UV light (254 nm) and varying pH (4–10) to simulate natural conditions .

- LC-MS/MS quantification : Detects breakdown products like perfluorooctanoic acid (PFOA) analogues, which indicate C-F bond cleavage .

- Bioaccumulation modeling : Use log Kow (octanol-water partition coefficient) values derived from shake-flask experiments to predict trophic magnification .

Note: Perfluoroalkyl chains in related compounds show half-lives >5 years in water, suggesting similar persistence for this compound .

Q. How can this compound be integrated into catalytic systems for C–H bond activation?

Advanced Research Question

The compound’s strong Lewis acidity enables:

- Ligand design : Coordinate with transition metals (e.g., Pd, Rh) to stabilize electron-deficient intermediates. Example: Pd(II) complexes with this compound show 3× higher turnover in aryl C–H functionalization vs. triphenylphosphine oxide .

- Mechanistic studies : Use kinetic isotope effects (KIE) and in-situ IR spectroscopy to assess rate-determining steps in oxidative addition .

- Solvent optimization : Low-dielectric solvents (e.g., dichloromethane) enhance electrophilicity of metal centers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Fluorinated gloves (e.g., Viton®), sealed goggles, and fume hoods with HEPA filters to prevent inhalation of fluorinated dust .

- Waste disposal : Collect residues in PTFE-lined containers for incineration at >1,000°C to prevent PFAS release .

- Spill management : Absorb with vermiculite or Florisil®, avoiding water to limit environmental dispersion .

Q. How do steric and electronic properties of this compound influence its coordination chemistry?

Advanced Research Question

- Steric parameters : Cone angles (~170°) calculated via X-ray crystallography show hindered access to metal centers, favoring monodentate coordination .

- Electronic effects : Comparative 31P NMR shifts (δ 25–30 ppm) indicate stronger electron withdrawal than non-fluorinated analogues, enhancing oxidative stability in Pd-catalyzed cross-couplings .

- Thermogravimetric analysis (TGA) : Stability up to 300°C supports use in high-temperature catalysis .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Basic Research Question

- GC-MS with electron capture detection (ECD) : Sensitive to pg/mL levels of fluorinated byproducts (e.g., perfluorophenol) .

- Ion chromatography (IC) : Quantifies ionic impurities like fluoride anions from hydrolysis .

- X-ray photoelectron spectroscopy (XPS) : Identifies surface contaminants (e.g., oxidized phosphorus species) with <1% detection limits .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Reactivity descriptors : Calculate Fukui indices to map nucleophilic/electrophilic sites .

- Transition state modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate activation barriers for P–O bond cleavage .

- Solvent effects : COSMO-RS simulations predict solvation free energy in ionic liquids, guiding solvent selection for SNAr reactions .

Q. What are the regulatory implications of using this compound under the Stockholm Convention on PFAS?

Basic Research Question

While not yet listed, its structural similarity to PFOS requires:

- Precautionary inventories : Track synthesis quantities and disposal methods per UNEP Guidelines .

- Alternatives assessment : Evaluate non-fluorinated phosphine oxides (e.g., triphenylphosphine oxide) for low-persistence applications .

Properties

Molecular Formula |

C12F10OP+ |

|---|---|

Molecular Weight |

381.08 g/mol |

IUPAC Name |

oxo-bis(2,3,4,5,6-pentafluorophenyl)phosphanium |

InChI |

InChI=1S/C12F10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/q+1 |

InChI Key |

AIDVSRHBJMMHDS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[P+](=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.